5-Amino-1-tert-butyl-3,4-dimethylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6-7(2)11-12(8(6)10)9(3,4)5/h10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJSQZLMANKOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216475 | |
| Record name | 1-(1,1-Dimethylethyl)-3,4-dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947688-95-1 | |
| Record name | 1-(1,1-Dimethylethyl)-3,4-dimethyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947688-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl)-3,4-dimethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within the Pyrazole Heterocycle Family
The importance of 5-Amino-1-tert-butyl-3,4-dimethylpyrazole stems from the inherent properties of the 5-aminopyrazole scaffold. nih.gov Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in medicinal chemistry and materials science. nist.gov The introduction of an amino group at the C5 position significantly influences the electronic properties of the ring, enhancing its potential as a building block for more complex molecules. nih.gov
The substituents on the pyrazole (B372694) ring of the target compound each play a crucial role. The tert-butyl group at the N1 position is a bulky, sterically hindering moiety. This feature can impart metabolic stability to molecules, a desirable trait in the development of therapeutic agents. researchgate.net The presence of two methyl groups at the C3 and C4 positions further modulates the electronic environment and steric accessibility of the pyrazole core, influencing its reactivity and interaction with biological targets. This specific substitution pattern makes this compound an interesting candidate for synthetic exploration and drug discovery.
Historical Context of 5 Aminopyrazole Chemistry
The chemistry of 5-aminopyrazoles has a rich history, with foundational synthesis methods dating back over a century. nih.gov One of the most established and versatile routes to this class of compounds is the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system. nih.gov
Over the years, numerous variations and improvements to this fundamental synthesis have been developed, allowing for the creation of a vast library of substituted 5-aminopyrazoles. These compounds have been instrumental as synthons for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are structurally analogous to purines found in DNA and RNA. mdpi.comnih.gov This structural mimicry has been a driving force in the exploration of 5-aminopyrazoles in medicinal chemistry.
Scope and Research Trajectory of the Compound
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring in 5-aminopyrazoles is subject to electrophilic substitution, primarily at the C4 position, which is activated by the electron-donating amino group at C5. However, the reactivity and regioselectivity are significantly influenced by the nature of the substituents on the ring. wipo.int
5-Aminopyrazoles possess three primary nucleophilic centers with a general reactivity order of 5-NH2 > 1-NH > 4-CH. wipo.int The exocyclic amino group is the most nucleophilic site, readily reacting with a variety of electrophiles. The pyrazole ring itself, particularly the C4 position, acts as a carbon nucleophile. In the case of this compound, the N1 position is substituted with a tert-butyl group, rendering it unavailable for substitution reactions that might otherwise occur at this site in N-unsubstituted pyrazoles.
Electrophilic attack on the C4 position is a common reaction pathway for 5-aminopyrazoles. google.com However, the presence of a bulky tert-butyl group at the N1 position, as seen in the title compound, can exert significant steric hindrance. This steric effect can slow down the rate of electrophilic aromatic substitution at the C4 position. wipo.intgoogle.com
The amino group at the C5 position can undergo various electrophilic substitution reactions, such as acylation. For instance, treatment of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride results in the formation of 5-acylaminopyrazoles. nih.gov A similar reactivity would be expected for this compound.
Nucleophilic substitution directly on the pyrazole ring is generally difficult unless the ring is activated by the presence of a good leaving group, such as a halogen. For example, the halogen atom in 5-amino-4-halo-pyrazoles can be displaced by nucleophiles. rsc.org
Table 1: Reactivity of Nucleophilic Sites in 5-Aminopyrazoles
| Nucleophilic Site | Type of Reaction | Influencing Factors | Expected Reactivity for the Title Compound |
|---|---|---|---|
| 5-Amino Group | Acylation, Alkylation, Schiff base formation | Steric hindrance from adjacent groups, electronic properties of the pyrazole ring. | High reactivity towards various electrophiles. |
| C4-Position | Electrophilic Aromatic Substitution (e.g., halogenation, nitrosation, formylation) | Electronic activation by the 5-amino group, steric hindrance from N1 and C3 substituents. | Moderate reactivity, potentially reduced by the steric bulk of the N1-tert-butyl group. |
| N2-Nitrogen | Protonation, Coordination to Lewis acids | Availability of the lone pair. | Acts as the primary site of protonation in acidic media. |
Oxidation Pathways of the Amino Group
The amino group of 5-aminopyrazoles can participate in oxidative reactions, often leading to more complex molecular structures. One notable pathway is the oxidative dimerization of 5-aminopyrazoles, which can be promoted by metal catalysts such as copper(II) acetate. These reactions can proceed through various coupling modes, including C-H/N-H, C-H/C-H, and N-H/N-H bond formations, resulting in the synthesis of fused heterocyclic systems like dipyrazole-fused pyridazines and pyrazines. beilstein-journals.org
In the context of this compound, the presence of substituents at the C3 and C4 positions would direct any C-H activation to other available sites, while the N-H bonds of the amino group remain susceptible to oxidation. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with Cu(OAc)2 can lead to the formation of a dipyrazole-fused pyridazine. beilstein-journals.org A plausible mechanism for such a reaction involves the formation of nitrogen and carbon-centered radicals via a single-electron transfer (SET) pathway with the copper catalyst. beilstein-journals.org
Another documented reaction is the chemoselective arylation of 5-aminopyrazoles at the C4 position through an oxidative process. This involves the enzymatic generation of ortho-quinones from catechols, which then act as electrophiles for the nucleophilic C4 position of the pyrazole. nih.gov
Reduction Reactions of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. Specific and often harsh conditions are typically required to hydrogenate the pyrazole core.
The available literature on the reduction of 5-aminopyrazoles predominantly focuses on the reduction of substituents attached to the pyrazole ring rather than the ring itself. For instance, nitro groups on the pyrazole ring can be readily reduced to amino groups using catalytic hydrogenation (e.g., H2/Pd-C) without affecting the aromaticity of the pyrazole core. beilstein-journals.orgnih.gov
Patented processes describe the catalytic hydrogenation of pyrazole precursors, such as hydrazone-substituted α,β-unsaturated carbonyl compounds, to form the pyrazole ring. wipo.intgoogle.comgoogle.com However, these methods build the aromatic ring rather than reducing an existing one. Reagents like sodium borohydride (B1222165) (NaBH4) are commonly used to reduce aldehydes and ketones but are generally ineffective at reducing the aromatic pyrazole ring. masterorganicchemistry.comyoutube.com While NaBH4 in combination with a catalyst can reduce imines and hydrazones, its application to the reduction of the pyrazole C=N bonds within the aromatic system is not a standard transformation. rsc.org
Given the general stability of the pyrazole nucleus, it is expected that the pyrazole ring of this compound would be resistant to reduction under mild conditions. Any reduction reactions would likely target other functional groups if present.
Investigation of Reaction Selectivity and Intermediates
The presence of multiple reactive sites in 5-aminopyrazoles makes reaction selectivity a critical aspect of their chemistry. The outcome of a reaction can often be directed by the choice of reagents and conditions.
A key factor influencing selectivity is the ambident nucleophilicity of the 5-aminopyrazole system. beilstein-journals.org Reactions with electrophiles can occur at the exocyclic amino group, the N1-nitrogen (if unsubstituted), or the C4-carbon. For this compound, the competition is primarily between the 5-amino group and the C4-carbon. The bulky tert-butyl group at N1 can sterically direct electrophiles away from the adjacent C5-amino group and towards the C4 position, although it can also hinder attack at C4. wipo.intgoogle.com
Mechanistic studies on related 5-aminopyrazole reactions have led to the identification or postulation of key intermediates.
Formamidine (B1211174) Intermediates: In the Vilsmeier-Haack reaction of 5-aminopyrazoles with a Vilsmeier reagent (e.g., from DMF/PBr3), formamidine intermediates are formed. These intermediates are key in the subsequent cyclization to form pyrazolo[3,4-d]pyrimidines. rsc.org
Enaminone Intermediates: In acid-catalyzed reactions of 5-aminopyrazoles with enaminones, a new enaminone intermediate is proposed to form, which then undergoes cyclization. google.comnih.gov
Diol Intermediates: The reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones to form pyrazolo[1,5-a]pyrimidines has been shown to proceed through a stable tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol intermediate, which can be isolated before its dehydration to the final product. google.com
Imine Intermediates: The reaction of 5-aminopyrazoles with aldehydes can form imine intermediates, which can then be isolated or undergo further reactions, such as reduction or cyclization. google.comwikipedia.org
Table 2: Examples of Reaction Intermediates in 5-Aminopyrazole Chemistry
| Reaction Type | Reagents | Intermediate Species | Final Product | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF/PBr3 | Formamidine | Pyrazolo[3,4-d]pyrimidine | rsc.org |
| Condensation | Enaminone/Acid | Substituted Enaminone | Pyrazolo[3,4-b]pyridine | google.comnih.gov |
| Condensation | β-Diketone | Diol | Pyrazolo[1,5-a]pyrimidine | google.com |
Derivatization and Scaffold Utility in Complex Chemical Systems
Development of Privileged Scaffolds for Chemical Exploration
The pyrazole (B372694) core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework with versatile binding properties that can interact with a variety of biological targets. mdpi.comnih.gov This characteristic makes pyrazole derivatives, including 5-Amino-1-tert-butyl-3,4-dimethylpyrazole, highly valuable starting points for the development of novel, biologically active compounds. mdpi.commdpi.com The strategic placement of substituents on the pyrazole ring allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.
The this compound molecule is particularly well-suited for this role due to its distinct structural features. The bulky tert-butyl group at the N1 position provides steric hindrance that can influence binding selectivity and improve metabolic stability. The methyl groups at the C3 and C4 positions contribute to the molecule's lipophilicity and specific spatial arrangement. Crucially, the amino group at the C5 position serves as a versatile chemical handle, allowing for a wide range of derivatization reactions to explore chemical space and build libraries of new compounds. beilstein-journals.orgscirp.org
The utility of the 5-aminopyrazole template is demonstrated in its use as a synthon for creating more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org These fused systems often mimic the structure of endogenous purines, allowing them to interact with a broad range of enzymes and receptors.
Research on analogous 5-aminopyrazole structures highlights several key derivatization strategies that are directly applicable to this compound for scaffold development. These reactions leverage the nucleophilicity of the C5-amino group to introduce diverse functional groups and build molecular complexity.
Key Derivatization Reactions for Scaffold Elaboration:
Reductive Amination: The primary amino group can react with various aldehydes or ketones in a one-pot condensation and reduction sequence. mdpi.comresearchgate.net This reaction is highly efficient for creating secondary amines, attaching a wide array of substituted benzyl (B1604629) groups or other aliphatic and aromatic moieties to the pyrazole core. mdpi.com
Sulfonamidation: Reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base yields pyrazole-sulfonamide hybrids. mdpi.com The incorporation of a sulfonamide group is a common strategy in drug design to introduce hydrogen-bonding capabilities and modulate physicochemical properties. mdpi.com
Acylation and Amide Coupling: The amino group can be readily acylated using acid chlorides or activated carboxylic acids to form amide bonds. scirp.org This allows for the introduction of countless side chains, as seen in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from related intermediates, which have shown biological activity. beilstein-journals.orgnih.govnih.gov
Cyclocondensation Reactions: The 5-aminopyrazole moiety can act as a dinucleophile in reactions with 1,3-bielectrophilic reagents, such as β-diketones or enaminones, to construct fused ring systems. scirp.orgbeilstein-journals.org This approach is fundamental to creating rigid, polycyclic scaffolds like pyrazolopyridines. researchgate.net
The following tables summarize potential derivatives of this compound based on established reactions with analogous compounds, illustrating its potential as a privileged scaffold for generating diverse molecular libraries.
Table 1: Potential Derivatives via Reductive Amination This table is illustrative, based on the reaction of analogous 5-aminopyrazoles with aldehydes.
| Reagent | Resulting Functional Group | Potential Derivative Name |
| p-Methoxybenzaldehyde | N-(4-methoxybenzyl)amino | N-((1-(tert-Butyl)-3,4-dimethyl-1H-pyrazol-5-yl)methyl)aniline |
| Formaldehyde | N-Methylamino | 1-(tert-Butyl)-N,3,4-trimethyl-1H-pyrazol-5-amine |
| Cyclohexanone | N-Cyclohexylamino | N-(1-(tert-Butyl)-3,4-dimethyl-1H-pyrazol-5-yl)cyclohexanamine |
Table 2: Potential Derivatives via Sulfonamidation and Acylation This table is illustrative, based on the reaction of analogous 5-aminopyrazoles with sulfonyl chlorides and acid chlorides.
| Reagent | Resulting Functional Group | Potential Derivative Name |
| 4-Methylbenzenesulfonyl chloride | N-Tosylamido | N-(1-(tert-Butyl)-3,4-dimethyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
| Benzoyl chloride | N-Benzoylamido | N-(1-(tert-Butyl)-3,4-dimethyl-1H-pyrazol-5-yl)benzamide |
| Acetyl chloride | N-Acetylamido | N-(1-(tert-Butyl)-3,4-dimethyl-1H-pyrazol-5-yl)acetamide |
Through these and other synthetic transformations, the this compound scaffold enables the systematic exploration of structure-activity relationships, facilitating the discovery of new chemical entities for various therapeutic applications.
Advanced Structural Characterization and Spectroscopic Analysis Techniques
Application of Single Crystal X-ray Diffraction for Structural Elucidation
The analysis of related pyrazole (B372694) structures reveals that the pyrazole ring is typically planar. nih.gov In the case of 5-Amino-1-tert-butyl-3,4-dimethylpyrazole, X-ray diffraction would precisely define the orientation of the bulky tert-butyl group relative to the pyrazole ring and the geometry of the amino group. nih.gov This information is crucial for understanding steric effects and potential intermolecular interactions, such as hydrogen bonding involving the amino group, which often dictates the crystal packing arrangement. mdpi.com
Table 1: Illustrative Crystal Data and Structure Refinement Parameters (Note: This data is representative for a pyrazole derivative and illustrates what would be obtained for the title compound.)
| Parameter | Value |
| Empirical Formula | C₉H₁₇N₃ |
| Formula Weight | 167.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.4 |
| b (Å) | ~11.7 |
| c (Å) | ~11.2 |
| β (°) | ~100.2 |
| Volume (ų) | ~1475 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.13 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | ~198 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the mapping of atomic connectivity and conformational analysis.
Given the presence of multiple nitrogen atoms and an amino group, specialized NMR experiments are particularly insightful.
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This two-dimensional experiment detects long-range (typically 2-3 bond) correlations between protons and nitrogen atoms. For this compound, it would be used to:
Unambiguously assign the nitrogen signals in the pyrazole ring and the amino group.
Confirm the position of the tert-butyl group by observing a correlation from the tert-butyl protons to the N1 nitrogen of the pyrazole ring.
Verify the location of the amino group by observing correlations from the NH₂ protons to the C5 carbon.
Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy detects spatial proximity between nuclei. NOE intensity difference experiments or 2D NOESY can reveal through-space interactions, which is critical for conformational analysis. nih.gov For this molecule, NOE experiments would help determine the preferred orientation of the tert-butyl group relative to the adjacent methyl group on the pyrazole ring. The observation of an NOE between the tert-butyl protons and the N-methyl protons (if one were present) or other nearby protons provides definitive evidence of their spatial closeness. nih.gov
A suite of 2D NMR experiments is essential for assembling the complete structural puzzle of the molecule by mapping out the entire covalent framework. wiley-vch.dewiley.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, primarily through 2 or 3 bonds. In this molecule, it would primarily confirm the lack of coupling for the isolated methyl and tert-butyl singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It would be used to assign the ¹³C signals for all protonated carbons, such as the methyl groups and the pyrazole C-H (if present).
HMBC (Heteronuclear Multiple Bond Correlation): As a complement to HSQC, HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is arguably the most powerful tool for piecing together the carbon skeleton. Key correlations would include:
From the tert-butyl protons to the N-substituted quaternary carbon and the N1-adjacent pyrazole ring carbon (C5).
From the methyl protons to their adjacent carbons on the pyrazole ring.
From the amino protons to the C5 carbon of the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Shifts are estimated based on typical values for pyrazole and related structures.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl (CH₃) | ~1.6 | ~30 |
| tert-Butyl (Quat C) | - | ~60 |
| 3-CH₃ | ~2.1 | ~11 |
| 4-CH₃ | ~2.0 | ~9 |
| 5-NH₂ | ~4.5 (broad) | - |
| C3 | - | ~148 |
| C4 | - | ~115 |
| C5 | - | ~140 |
Data estimated based on known values for pyrazole derivatives. mdpi.comspectrabase.com
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the FT-IR spectrum would display characteristic bands confirming the presence of its key structural components.
N-H Stretching: The amino (NH₂) group would give rise to two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aliphatic C-H stretches from the tert-butyl and methyl groups would appear as strong bands just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would produce characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears as a medium to strong band around 1600-1640 cm⁻¹.
C-H Bending: Bending vibrations for the methyl and tert-butyl groups would be observed in the 1350-1470 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |
| 2850 - 2980 | C-H Stretch | Alkyl (tert-butyl, methyl) |
| 1500 - 1650 | C=N / C=C Stretch | Pyrazole Ring |
| 1600 - 1640 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1365 - 1385 | C-H Bend | tert-Butyl |
Data compiled from general IR correlation tables and studies on aminopyrazoles. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₉H₁₇N₃), the molecular weight is 167.26 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 167 or 168, respectively.
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃): A peak at m/z 152 ([M-15]⁺) is highly probable.
Loss of the tert-butyl group: Cleavage of the C-N bond can lead to the loss of a tert-butyl radical, resulting in a fragment at m/z 110. Alternatively, loss of isobutylene (B52900) could lead to a fragment at m/z 111.
Ring Fragmentation: The pyrazole ring itself can break apart, leading to a complex pattern of smaller fragments characteristic of this heterocyclic system. smolecule.comnih.gov
Table 4: Expected Mass Spectrometry Fragments
| m/z Value | Identity | Description |
| 168 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 167 | [M]⁺ | Molecular ion (EI) |
| 152 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |
| 111 | [M-56]⁺ | Loss of isobutylene (C₄H₈) |
| 110 | [M-57]⁺ | Loss of a tert-butyl radical (•C₄H₉) |
Fragmentation patterns predicted based on common MS fragmentation rules. smolecule.comnih.gov
Density Functional Theory (DFT) Calculations for Molecular Architecture and Properties
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict a range of molecular properties with a high degree of accuracy. researchgate.netnih.gov
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For pyrazole derivatives, DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles. rsc.org This optimized geometry is crucial as it forms the basis for all subsequent property calculations. Energetic analysis provides information on the stability of the molecule.
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental IR spectrum. rsc.org For instance, the characteristic stretching frequencies for the N-H bonds of the amino group and the C-H bonds of the methyl and tert-butyl groups can be predicted. nih.gov These calculations often require a scaling factor to better match experimental values due to the assumptions made in the theoretical model. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are valuable for assigning signals in the experimental NMR spectra, aiding in the structural elucidation of the molecule. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data (Example)
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| N-H Stretch | 3450, 3350 | 3460, 3369 nih.gov |
| C-H Stretch (alkyl) | 2980-2870 | ~2960 |
| ¹H NMR (ppm) | ||
| NH₂ | ~7.2 | 7.26 nih.gov |
| CH₃ (pyrazole ring) | ~2.2 | |
| CH₃ (tert-butyl) | ~1.5 | |
| ¹³C NMR (ppm) | ||
| C (amino-substituted) | ~150 | |
| C (tert-butyl) | ~60 (quaternary), ~30 (methyls) |
Note: This table contains a mix of hypothetical data and referenced experimental values for similar functional groups to illustrate the concept.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map visually represents the electrostatic potential on the surface of the molecule.
Regions of Negative Potential (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be regions of high negative potential. researchgate.net
Regions of Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group are likely to be regions of positive potential. researchgate.net
The MEP analysis, therefore, provides a clear indication of the most probable sites for intermolecular interactions.
Natural Bonding Orbital (NBO) Analysis for Inter/Intra-molecular Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.net
For this compound, NBO analysis can quantify:
Hybridization: The sp hybridization of the atoms in the molecule.
Charge Transfer: The interactions leading to charge transfer, such as the delocalization of the lone pair of the amino nitrogen into the pyrazole ring's π-system. This is a key factor in the molecule's electronic properties.
Hyperconjugative Interactions: The stabilizing interactions between filled and empty orbitals, for example, from the C-H bonds of the alkyl groups to the ring.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.
HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyrazole ring.
LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the pyrazole ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 3: Frontier Molecular Orbital Energies (Hypothetical Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This table presents hypothetical data for illustrative purposes.
Studies on Tautomerism and Isomerization Pathways
For pyrazole derivatives, particularly those with an amino substituent, the possibility of tautomerism exists. researchgate.net The amino group can potentially exist in equilibrium with its imino tautomer. Computational studies can be used to determine the relative stabilities of these different tautomeric forms. researchgate.net By calculating the energies of the optimized geometries of each tautomer, it is possible to predict which form is more stable and therefore more prevalent. researchgate.net
Isomerization pathways, which describe the transition from one isomer or tautomer to another, can also be investigated computationally. nih.gov This involves mapping the potential energy surface and identifying the transition state structures that connect the different forms. These studies provide insights into the energy barriers and mechanisms of these transformations.
Computational Chemistry and Theoretical Investigations of 5 Amino 1 Tert Butyl 3,4 Dimethylpyrazole
Computational chemistry provides a powerful lens through which the structural, electronic, and interactive properties of molecules can be explored. For 5-Amino-1-tert-butyl-3,4-dimethylpyrazole, theoretical investigations offer insights into its tautomeric forms, potential for nonlinear optical applications, and its interactions at a molecular level.
Applications in Materials Science, Catalysis, and Agrochemistry
Precursors for Polymeric Materials and Dyes
While specific studies on the use of 5-Amino-1-tert-butyl-3,4-dimethylpyrazole in the synthesis of polymeric materials are not extensively documented in publicly available literature, the general reactivity of 5-aminopyrazoles suggests their potential as monomers or chain-terminating agents in polymerization reactions. The amino group can react with various electrophiles, allowing for the incorporation of the pyrazole (B372694) moiety into polymer backbones or as pendant groups.
In the realm of dyes, the diazotization of the amino group in 5-aminopyrazoles is a well-established method for the synthesis of azo dyes. For instance, the treatment of 5-amino-4-cyanopyrazoles with N-bromosuccinimide has been shown to result in the formation of azo dyes through dimerization. researchgate.net A complex derivative of 5-amino-3-tert-butyl-pyrazole has been utilized in the creation of a mono-azo compound, highlighting the potential of this class of molecules in the development of novel colorants. nih.gov The resulting azo compounds often exhibit interesting photophysical properties, making them suitable for applications in textiles, printing, and as functional dyes in advanced materials.
Role in Catalytic Systems
The versatility of the 5-aminopyrazole core extends into the field of catalysis, where it can be employed in both metal-catalyzed reactions and organocatalysis.
The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound can act as coordination sites for metal ions, making it a potential ligand for various metal catalysts. The design of ligands is crucial for controlling the activity and selectivity of metal-catalyzed reactions. The steric hindrance provided by the tert-butyl group can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations. While specific applications of this exact compound as a ligand are not widely reported, the broader class of aminopyrazoles has been explored in the context of metal-catalyzed reactions. researchgate.net
In the field of organic catalysis, molecules containing basic nitrogen atoms can function as organocatalysts. The amino group in this compound can act as a Brønsted base or a nucleophilic catalyst in various organic transformations. Although direct examples of its use as an organocatalyst are not prominent in the literature, related aminopyrazole structures are known to participate in catalyzed reactions.
Development of Agrochemical Intermediates
The 5-aminopyrazole framework is a key component in a number of biologically active molecules used in agriculture. nih.gov These compounds are valuable as intermediates in the synthesis of pesticides, herbicides, and fungicides. The specific substitution pattern of this compound may offer a unique combination of properties that could be exploited in the development of new agrochemicals. For example, a related compound, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole, has been described as a potent GABA inhibitor with selectivity for insects over mammals. nih.gov This highlights the potential for designing targeted agrochemicals based on the 5-aminopyrazole scaffold.
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, underscoring the versatility of tert-butyl substituted aminopyrazoles as intermediates. researchgate.net
Contribution to Advanced Functional Materials
The development of advanced functional materials often relies on the design and synthesis of molecules with specific electronic, optical, or self-assembly properties. The dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines has been reported, and these resulting compounds have shown potential applications in materials chemistry due to their fluorescence properties. nih.gov The ability of aminopyrazole derivatives to form polymeric chains and participate in hydrogen bonding networks, as seen in a complex azo dye derivative, further suggests their utility in the construction of supramolecular assemblies and functional materials. nih.gov
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 5-amino-4-cyanopyrazoles |
| N-bromosuccinimide |
| 5-amino-3-tert-butyl-pyrazole |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole |
| 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides |
| pyrazole-fused pyridazines |
| pyrazole-fused pyrazines |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of substituted pyrazoles has been a subject of extensive research, with traditional methods like the Knorr pyrazole (B372694) synthesis and Paal-Knorr synthesis being well-established. mdpi.com However, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 5-Amino-1-tert-butyl-3,4-dimethylpyrazole and its derivatives.
Emerging synthetic strategies that hold promise include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various tetra-substituted pyrazole derivatives. mdpi.comnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more rapid and energy-efficient alternative to conventional heating methods.
Multicomponent Reactions (MCRs): MCRs, which involve the reaction of three or more starting materials in a single step, offer a highly efficient approach to building molecular complexity. mdpi.com Designing an MCR strategy for this specific aminopyrazole could streamline its synthesis, reducing the number of purification steps and the generation of chemical waste.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov The development of a flow-based synthesis for this compound could be particularly beneficial for industrial-scale production.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for the synthesis of complex molecules. Exploring catalytic C-H activation strategies for the pyrazole core could open up new avenues for creating novel derivatives of this compound with unique properties.
A comparative look at these methodologies is presented below:
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields mdpi.comnih.gov | Faster and more energy-efficient production. |
| Multicomponent Reactions | High atom economy, reduced waste, increased complexity in a single step mdpi.com | Streamlined synthesis of derivatives with diverse functionalities. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability nih.gov | Safer and more efficient large-scale manufacturing. |
| Catalytic C-H Activation | Direct functionalization, access to novel derivatives | Creation of a wider range of analogs for screening and application. |
Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of this compound and its reaction products is crucial for understanding their chemical behavior. While standard spectroscopic techniques like IR, 1H NMR, and 13C NMR are routinely used, advanced methods can provide deeper insights into the molecule's structure and dynamics. mdpi.comorientjchem.org
Future research will likely leverage more sophisticated spectroscopic techniques, including:
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of atoms within the molecule, especially for complex derivatives. ipb.pt These methods can definitively assign the positions of the tert-butyl and methyl groups on the pyrazole ring.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide information about the spatial proximity of different protons within the molecule, helping to determine its preferred conformation in solution.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural information.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
The application of these advanced techniques will be critical for building a comprehensive understanding of the structure-property relationships of this compound and its analogs.
Integration of Machine Learning and AI in Compound Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. numberanalytics.com For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthesis.
Key areas where ML and AI can be applied include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the structures and activities of a series of related pyrazole compounds, QSAR models can be developed to predict the biological activity or material properties of new, untested derivatives. nih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can be trained on large datasets of known molecules to design entirely new pyrazole derivatives with specific desired characteristics. nih.gov This approach can help to explore novel regions of chemical space.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of this compound. beilstein-journals.org This can significantly reduce the time and resources required for experimental optimization.
Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest potential synthetic routes for complex target molecules, including novel derivatives of the title compound.
The synergy between computational prediction and experimental validation will be a key driver of future research in this area.
| AI/ML Application | Description | Potential Benefit for this compound Research |
| QSAR Modeling | Develops models to predict activity based on chemical structure. nih.govresearchgate.net | Rapidly screen virtual libraries of derivatives for desired properties. |
| De Novo Design | Generates novel molecular structures with desired characteristics. nih.gov | Discover new and patentable analogs with enhanced performance. |
| Reaction Optimization | Uses algorithms to find the best conditions for a chemical reaction. beilstein-journals.orgyoutube.com | Improve the efficiency and sustainability of the synthesis process. |
| Retrosynthesis Planning | Predicts synthetic pathways for a target molecule. | Accelerate the development of synthetic routes for novel derivatives. |
Untapped Applications in Chemical and Material Sciences
While aminopyrazoles have been extensively studied for their medicinal applications, the potential of this compound in other areas of chemical and material sciences remains largely untapped. mdpi.comnih.gov
Future research could explore its use in:
Coordination Chemistry: The amino group and the nitrogen atoms of the pyrazole ring make this compound a potential ligand for the formation of metal complexes. These complexes could exhibit interesting catalytic, magnetic, or optical properties. The bulky tert-butyl group may also influence the coordination geometry and stability of the resulting complexes.
Polymer Chemistry: The amino group provides a reactive handle for incorporating the pyrazole moiety into polymer backbones or as a pendant group. This could lead to the development of new polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities.
Organic Electronics: Pyrazole-containing materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Corrosion Inhibition: The nitrogen atoms in the pyrazole ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The potential of this compound as a corrosion inhibitor for various metals and alloys is a promising area for investigation.
By thinking beyond the traditional applications of aminopyrazoles, researchers can unlock the full potential of this compound in a wide range of scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for preparing 5-amino-1-tert-butyl-3,4-dimethylpyrazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. A common approach utilizes tert-butyl as a protecting group to enhance steric stability during functionalization . For example, 5-aminopyrazole derivatives can be synthesized via cyclocondensation of hydrazines with β-diketones or β-ketonitriles under reflux in polar aprotic solvents (e.g., DMF or ethanol). Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., acetic acid or ammonium acetate) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions and verifying tert-butyl group integrity. For instance, the tert-butyl group exhibits a singlet at ~1.4 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight (e.g., CHN: expected m/z 180.1378) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
Q. How can researchers mitigate instability issues during storage of this compound?
The compound’s stability is influenced by moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Purity >95% minimizes decomposition, and periodic NMR checks are advised to detect degradation products like oxidized pyrazole rings or tert-butyl group cleavage .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
The tert-butyl group imposes steric hindrance, reducing accessibility to the pyrazole ring’s reactive sites (e.g., the amino group). Quantum chemical calculations (DFT) reveal that electron-donating substituents like tert-butyl increase electron density at the amino group, enhancing nucleophilicity. However, steric bulk may impede reactions requiring planar transition states. Computational modeling (e.g., Gaussian 09) can predict regioselectivity in reactions with electrophiles .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Antimicrobial Activity : Substituents at the 3- and 4-positions (e.g., methyl vs. halogen) alter lipophilicity and membrane penetration. Standardize MIC assays using CLSI guidelines and control for solvent effects (e.g., DMSO concentration ≤1%) .
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization) to compare IC values under identical pH and temperature conditions .
Q. How can computational methods guide the design of this compound-based inhibitors for kinase targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. For instance, the tert-butyl group may occupy hydrophobic pockets in kinases like CDK2, while the amino group forms hydrogen bonds with catalytic residues. Validate predictions with SPR (surface plasmon resonance) binding assays and X-ray crystallography .
Key Notes
- Methodological Rigor : Answers emphasize experimental validation, computational modeling, and standardized assays.
- Contradiction Management : Highlighted strategies to reconcile data inconsistencies through controlled variables and advanced analytics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
